molecular formula C14H20N2S B13546362 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13546362
M. Wt: 248.39 g/mol
InChI Key: XXVHWAXWKOXCKQ-UHFFFAOYSA-N
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Description

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is a synthetic compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((4-Methylpiperidin-1-yl)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

3-[5-[(4-methylpiperidin-1-yl)methyl]thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C14H20N2S/c1-12-4-7-16(8-5-12)10-14-9-13(11-17-14)3-2-6-15/h9,11-12H,4-8,10,15H2,1H3

InChI Key

XXVHWAXWKOXCKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CS2)C#CCN

Origin of Product

United States

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